tert-Butyl(3-methylbut-1-yn-1-yl)phenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3-methylbut-1-yn-1-yl)phenylphosphane: is an organophosphorus compound with the molecular formula C15H21P. It contains a phosphane group attached to a phenyl ring, which is further substituted with a tert-butyl group and a 3-methylbut-1-yn-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-methylbut-1-yn-1-yl)phenylphosphane typically involves the reaction of phenylphosphane with tert-butylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the acetylene and subsequent nucleophilic attack on the phosphane .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl(3-methylbut-1-yn-1-yl)phenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Addition: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Electrophiles such as bromine or nitric acid can be employed under controlled conditions.
Addition: Catalysts like palladium or platinum are often used for hydrogenation reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Addition: Saturated or halogenated alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl(3-methylbut-1-yn-1-yl)phenylphosphane is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis. Its unique structure allows for the stabilization of metal centers and enhances catalytic activity .
Biology and Medicine:
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable complexes with metals .
Wirkmechanismus
The mechanism by which tert-Butyl(3-methylbut-1-yn-1-yl)phenylphosphane exerts its effects primarily involves its ability to act as a ligand. The phosphane group can coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphane: A widely used ligand in coordination chemistry.
tert-Butylphosphane: Similar in structure but lacks the alkyne group.
Phenylphosphane: Lacks the tert-butyl and alkyne substituents.
Uniqueness: tert-Butyl(3-methylbut-1-yn-1-yl)phenylphosphane is unique due to the presence of both the tert-butyl and alkyne groups, which provide steric hindrance and electronic effects that can enhance its reactivity and stability in metal complexes. This makes it a valuable ligand in catalytic applications where both stability and reactivity are crucial .
Eigenschaften
CAS-Nummer |
921222-23-3 |
---|---|
Molekularformel |
C15H21P |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
tert-butyl-(3-methylbut-1-ynyl)-phenylphosphane |
InChI |
InChI=1S/C15H21P/c1-13(2)11-12-16(15(3,4)5)14-9-7-6-8-10-14/h6-10,13H,1-5H3 |
InChI-Schlüssel |
ZZOZFSNFVUVDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C#CP(C1=CC=CC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.